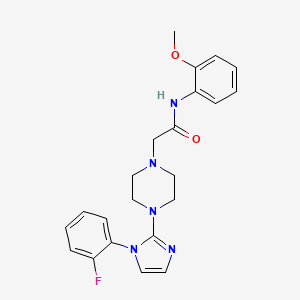
2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-(2-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-(2-methoxyphenyl)acetamide typically involves a multi-step process. The first step might involve the formation of an intermediate compound, such as 2-fluorophenylimidazole, which is then reacted with piperazine. Subsequent steps include acylation with N-(2-methoxyphenyl)acetamide. Reaction conditions often require specific temperatures, solvents, and catalysts to optimize yield and purity.
Industrial Production Methods
On an industrial scale, the production process is usually optimized to increase efficiency and reduce costs. This often involves large-scale reactors, precise temperature control, and continuous monitoring of reaction parameters. The purification process may include crystallization, distillation, or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Often employs reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Can occur at different positions on the aromatic ring or the imidazole ring, using reagents such as halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and specialized catalysts. Reaction conditions such as temperature, pressure, and solvent choice can significantly affect the outcome.
Major Products
The major products formed from these reactions depend on the type of reaction and conditions used. For example, oxidation might lead to the formation of corresponding oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential use as a building block for more complex molecules.
Biology
Biologically, it has been explored for its potential interactions with biological targets, including receptors and enzymes.
Medicine
In medicine, researchers investigate its potential as a therapeutic agent, particularly for conditions where modulation of its target pathways could be beneficial.
Industry
Industrially, it may be used in the synthesis of advanced materials or specialty chemicals.
Mechanism of Action
The compound's mechanism of action involves binding to specific molecular targets, such as receptors or enzymes, and modulating their activity. This can influence various cellular pathways and result in desired biological effects. The exact pathways and targets are often the subject of detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to 2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-(2-methoxyphenyl)acetamide include:
2-(4-(1-(2-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-(2-methoxyphenyl)acetamide
2-(4-(1-(2-bromophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-(2-methoxyphenyl)acetamide
Uniqueness
What sets this compound apart from similar compounds is its specific molecular configuration, which may result in unique interactions with its biological targets and potentially different therapeutic effects.
Hope this gives you a solid starting point! Any other details you need?
Properties
IUPAC Name |
2-[4-[1-(2-fluorophenyl)imidazol-2-yl]piperazin-1-yl]-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN5O2/c1-30-20-9-5-3-7-18(20)25-21(29)16-26-12-14-27(15-13-26)22-24-10-11-28(22)19-8-4-2-6-17(19)23/h2-11H,12-16H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HECFILREDIEGOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2CCN(CC2)C3=NC=CN3C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
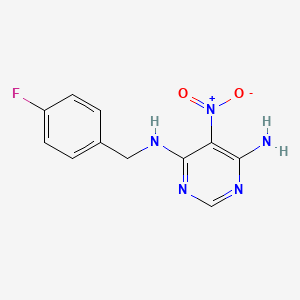

![1-[[(2S,4S)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole](/img/structure/B2797984.png)
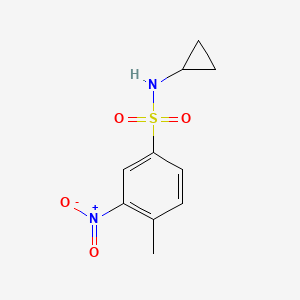
![N'-(2H-1,3-benzodioxol-5-yl)-N-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide](/img/structure/B2797992.png)
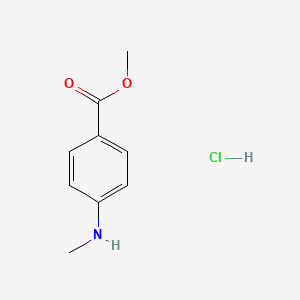
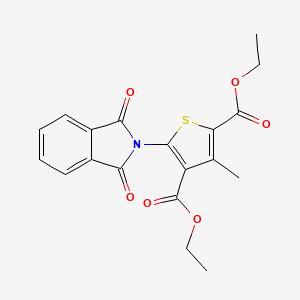
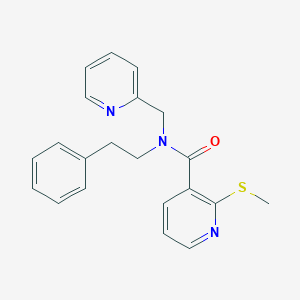
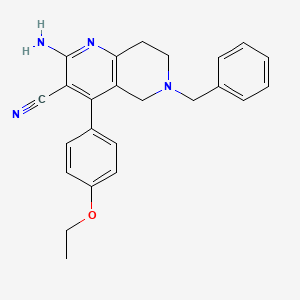
![2,6-Bis(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2798000.png)
![2-[2-(benzenesulfonyl)acetamido]-N,4,5-trimethylthiophene-3-carboxamide](/img/structure/B2798001.png)
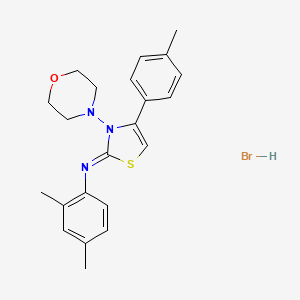
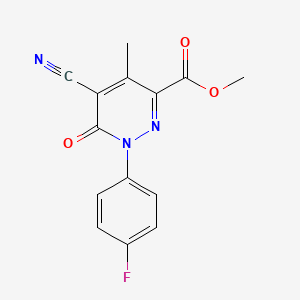
![N-[1H-1,2,3-Benzotriazol-1-yl(4-methylphenyl)methyl]-4-methylaniline](/img/structure/B2798004.png)
